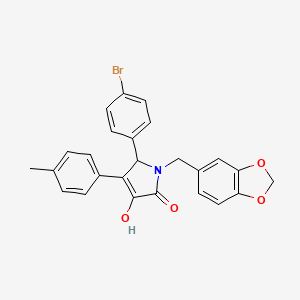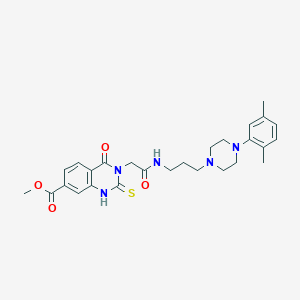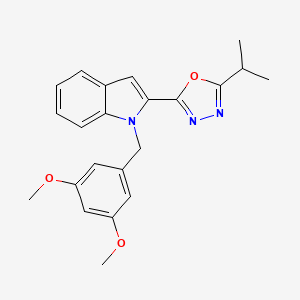![molecular formula C21H20N4O2 B14975032 N-[2-(1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide](/img/structure/B14975032.png)
N-[2-(1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a synthetic compound that combines structural elements from indole and quinoxaline derivatives. Indole is a bicyclic structure with a benzene ring fused to a pyrrole ring, while quinoxaline is a bicyclic structure with a benzene ring fused to a pyrazine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide typically involves the coupling of tryptamine (an indole derivative) with a quinoxaline derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxyl group of the quinoxaline derivative and the amino group of tryptamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole and quinoxaline moieties can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety may interact with serotonin receptors, while the quinoxaline moiety could inhibit enzymes involved in cellular processes. These interactions can lead to various biological effects, such as modulation of neurotransmitter levels and inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with similar structural features but different biological activities.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Another related compound with distinct pharmacological properties.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is unique due to its combination of indole and quinoxaline moieties, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C21H20N4O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide |
InChI |
InChI=1S/C21H20N4O2/c1-14-21(27)25(19-9-5-4-8-18(19)24-14)13-20(26)22-11-10-15-12-23-17-7-3-2-6-16(15)17/h2-9,12,23H,10-11,13H2,1H3,(H,22,26) |
InChI Key |
BRPFNKUQULCZKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B14974964.png)
![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methylphenyl)piperidine-4-carboxamide](/img/structure/B14974971.png)

![3-(4-Chlorophenyl)-5-methyl-2,4-dioxo-N-[3-(2-oxopyrrolidin-1-YL)propyl]-1H,2H,3H,4H,5H-pyrrolo[3,2-D]pyrimidine-7-carboxamide](/img/structure/B14974985.png)
![5-(4-ethylphenyl)-3-hydroxy-4-(4-methylphenyl)-1-[4-(methylsulfanyl)benzyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14974986.png)
![N-(3-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B14974991.png)

![N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide](/img/structure/B14975003.png)
![2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide](/img/structure/B14975006.png)

![Pentyl 7-(2-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14975015.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzoyl)piperidine](/img/structure/B14975016.png)

![5-(4-fluorophenyl)-1,3-dimethyl-6-[(2-phenylethyl)amino]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14975030.png)
